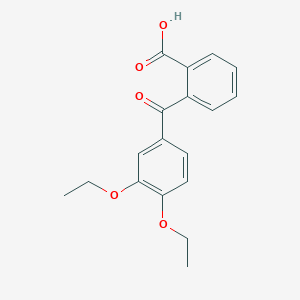

2-(3,4-diethoxybenzoyl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polyaniline Doping

Benzoic acid derivatives, including those with substituted groups such as hydroxy, chloro, nitro, methoxy, and amino, have been used as dopants for polyaniline. Doping with benzoic acid and its derivatives results in high conductivity polyaniline salts, indicating potential applications in conducting polymers and advanced materials. The conductivity of polyaniline-benzoic acid salt is notably high, demonstrating its effectiveness as a dopant (Amarnath & Palaniappan, 2005).

Liquid-Crystalline Complexes

A polymerizable benzoic acid derivative was synthesized and complexed with dipyridyl compounds to form liquid-crystalline structures, which exhibited a monotropic smectic A liquid crystal phase. These structures, upon UV irradiation, maintained their multilayered structure, suggesting applications in the creation of novel liquid-crystalline materials and photopolymerization processes (Kishikawa, Hirai, & Kohmoto, 2008).

Synthesis of Condensed Heterocyclic Compounds

The oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, catalyzed by rhodium/copper, has been explored for the synthesis of condensed heterocyclic compounds. This method is efficient under air, producing compounds with solid-state fluorescence, indicating potential applications in materials science and organic synthesis (Shimizu, Hirano, Satoh, & Miura, 2009).

Antibacterial Activity

Novel ester/hybrid derivatives of 3-hydroxybenzoic acid were synthesized and tested for their antibacterial activity. Given the broad biological properties of 3-hydroxybenzoic acid, including antimicrobial and anti-inflammatory effects, these derivatives could be potent chemotherapeutic agents, highlighting the compound's relevance in pharmaceuticals and biotechnology (Satpute, Gangan, & Shastri, 2018).

Conductance Studies

Conductance studies of sodium salts of selected benzoic acid derivatives, including dihydroxybenzoic acids, provide insights into their ionic association and molar conductivity. Such studies are essential for understanding the physicochemical properties of benzoic acid derivatives in aqueous solutions, with implications for their use in various chemical and pharmaceutical applications (Stanczyk, Boruń, & Jóźwiak, 2019).

Propriétés

IUPAC Name |

2-(3,4-diethoxybenzoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(19)13-7-5-6-8-14(13)18(20)21/h5-11H,3-4H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLVZWVKNCXJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea](/img/structure/B2929713.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2929714.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)

![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)